molecular formula C11H17NO2S B2383892 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235377-73-7

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2383892
CAS No.: 1235377-73-7
M. Wt: 227.32
InChI Key: XVTGYEKXKVLOKZ-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions.

    Methoxylation and propylation: The methoxy and propyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-propyl-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with the thiophene ring at a different position.

    2-methoxy-N-propyl-N-(furan-3-ylmethyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    2-methoxy-N-propyl-N-(pyrrole-3-ylmethyl)acetamide: Similar structure but with a pyrrole ring instead of thiophene.

Uniqueness

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

2-Methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a methoxy group, a propyl chain, and a thiophene moiety, which contribute to its diverse biological activities. The presence of the thiophene ring is significant, as thiophene and its derivatives are known to interact with various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa11.29 - 77.38

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation .

Anticancer Properties

Studies have explored the anticancer properties of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines. Notable findings include:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

The following table summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM)
HeLa30
A54925

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
  • Receptor Interaction : It may interact with receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Modulation : By acting as an antioxidant, it helps reduce oxidative damage within cells .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives similar to this compound:

  • A study focusing on thiophene-based compounds reported their effectiveness in reducing tumor growth in animal models when administered at specific dosages .
  • Another investigation examined the compound's role in modulating inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGYEKXKVLOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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